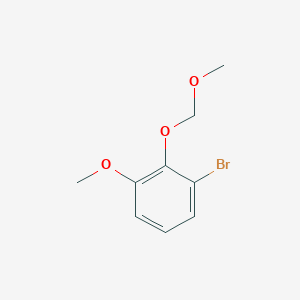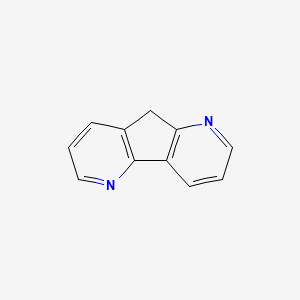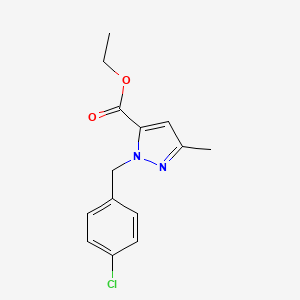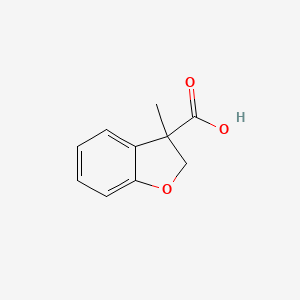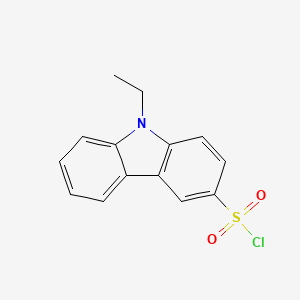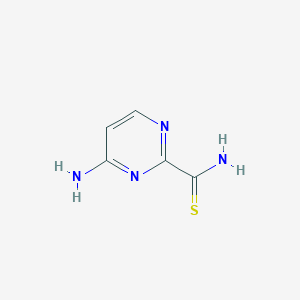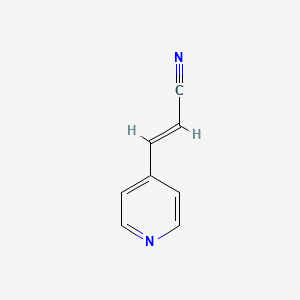
3-(Pyridin-4-yl)acrylonitrile
概要
説明
“3-(Pyridin-4-yl)acrylonitrile” is a chemical compound with the molecular formula C8H6N2 . It is a derivative of acrylonitrile, where a pyridin-4-yl group is attached to the carbon of the acrylonitrile .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-4-yl)acrylonitrile” is influenced by the position of the pyridine ring. The linkage manner of the pyridine ring can influence the molecular configuration and conjugation, leading to different photophysical properties .Chemical Reactions Analysis
The chemical reactions involving “3-(Pyridin-4-yl)acrylonitrile” are not explicitly mentioned in the retrieved papers .Physical And Chemical Properties Analysis
“3-(Pyridin-4-yl)acrylonitrile” is a chemical compound with the molecular weight of 130.15 g/mol . The physical and chemical properties of “3-(Pyridin-4-yl)acrylonitrile” are not explicitly mentioned in the retrieved papers .科学的研究の応用
Molecular Packing and Intermolecular Interactions
The compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile (PPyPAN) demonstrates the importance of molecular packing and intermolecular interactions in its polymorphic forms. These forms affect the emission properties due to changes in molecular conformation, as shown in studies involving 1H NMR, EI, FTIR, UV–Vis spectroscopy, DSC, single-crystal, and XRPD (Percino et al., 2014).
Colorimetric Chemosensor for Mercury Detection
A derivative of 3-(Pyridin-4-yl)acrylonitrile has been utilized as a colorimetric chemosensor for detecting mercury(II) ions in aqueous ethanol solutions. The sensor undergoes a visible color change, indicating its potential in rapid and sensitive detection of mercury (Pan et al., 2015).
Fluorescence Switching and Solvatochromic Behavior
Compounds incorporating 3-(Pyridin-4-yl)acrylonitrile exhibit distinct solvatochromic behavior and aggregation-induced emission (AIE) properties. These properties, along with reversible mechanochromism, make these compounds suitable for various optical and sensing applications (Jia & Wen, 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-3-pyridin-4-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c9-5-1-2-8-3-6-10-7-4-8/h1-4,6-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUZXVVBRCEDTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)
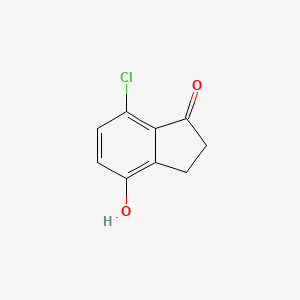
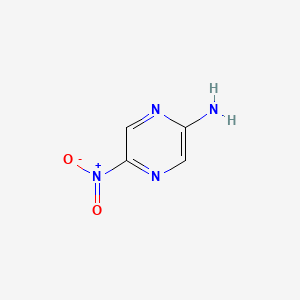
![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)
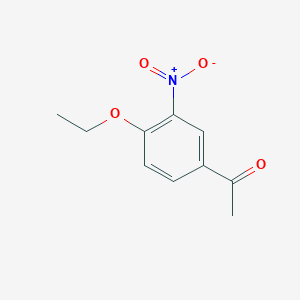
![(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B3254841.png)
